(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
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Overview
Description
(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound that features a thiazole ring, an iodoaniline group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the iodoaniline and nitrophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques like continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.
Reduction: Reduction reactions can occur, especially targeting the nitro group to form amino derivatives.
Substitution: The iodoaniline group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the iodoaniline site.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. The presence of the nitrophenyl and thiazole groups suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of specialty chemicals, dyes, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-bromoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
- (2E)-N-(4-chloroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
- (2E)-N-(4-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Uniqueness
The uniqueness of (2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide lies in the presence of the iodoaniline group, which can participate in specific chemical reactions that other halogenated analogs may not. This can lead to different biological activities and chemical properties, making it a compound of particular interest in research.
Properties
IUPAC Name |
(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN5O2S/c18-12-4-6-13(7-5-12)21-22-15(9-19)17-20-16(10-26-17)11-2-1-3-14(8-11)23(24)25/h1-8,10,21H/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEVUEWIQCBUBF-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=NNC3=CC=C(C=C3)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)I)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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